cis-3-Hexenyl butyrate is a fatty acid ester recognized for its powerful fresh green and distinctly fruity aroma profile.[1][2] It is a key component in flavor and fragrance formulations designed to impart notes of green apple, pear, and tropical fruits, often with a characteristic buttery or creamy nuance.[3][4][5] Naturally occurring in fruits like mangoes and passion fruit, this compound is used industrially where a specific type of impactful, naturalistic green-fruity character is required, differentiating it from other common 'green' aroma chemicals.[6][7] Its solubility in alcohol and propylene glycol makes it suitable for a wide range of liquid formulations.[2]
Substituting cis-3-Hexenyl butyrate with seemingly close analogs like cis-3-Hexenyl acetate or its parent alcohol, cis-3-Hexenol, is often unsuccessful in targeted formulations. The choice of ester group (butyrate vs. acetate, formate, etc.) fundamentally alters the organoleptic profile; the butyrate specifically introduces a creamy, buttery, and ripe-fruit character that the sharper, greener acetate or formate esters lack.[4][8][9] This difference is critical in applications requiring a rich, fleshy fruit note (like pear or tropical fruits) rather than a simple raw green-leaf scent.[4][10] Furthermore, the volatility and, consequently, the release profile and tenacity are tied to the ester chain length, meaning substitution can disrupt the intended top-note evolution in a fragrance or the flavor release during food processing.[11] Therefore, for applications where this specific buttery, green-fruity note is a key performance attribute, direct substitution is not a viable cost-saving or simplification strategy.
The primary procurement driver for cis-3-Hexenyl butyrate over its close and common substitute, cis-3-Hexenyl acetate, is its unique contribution to the aroma and flavor profile. While the acetate provides a sharp, green, banana-like note, the butyrate ester introduces a distinctly different character described as buttery, creamy, and reminiscent of ripe pear, apple, and tropical fruits.[4][10][12] For example, flavorists note the butyrate adds a 'buttery ripeness' to pear, pineapple, and apple flavors, a quality the acetate does not provide.[4][10] This makes the butyrate essential for building complex, fleshy fruit profiles, whereas the acetate is used for fresher, sharper green top notes.[12]
| Evidence Dimension | Odor/Flavor Character |
| Target Compound Data | Green, fruity, sweet, with distinct buttery, creamy, ripe apple/pear, and tropical notes.[4][5][10] |
| Comparator Or Baseline | cis-3-Hexenyl acetate: Sharp, fruity-green, sweet, with banana-like notes.[8][12] |
| Quantified Difference | Qualitative but commercially critical shift from 'sharp green' (acetate) to 'buttery, ripe fruit' (butyrate). |
| Conditions | Standard organoleptic evaluation by flavor and fragrance industry experts. |
This distinction is critical for formulators; the two are not interchangeable and are selected to achieve fundamentally different sensory outcomes in the final product.
In formulation, physical properties directly impact performance. cis-3-Hexenyl butyrate has a higher boiling point (191-192 °C) and a lower estimated vapor pressure (0.135 mmHg @ 25°C) compared to shorter-chain analogs like cis-3-Hexenyl acetate (Boiling Point ~165 °C) or cis-3-Hexenyl formate (Flash Point 38°C vs. 79°C for the butyrate).[9][10] This lower volatility translates to greater tenacity, or staying power, on a substrate like a blotter or skin, where it can last for over 4 hours.[5] This makes it more suitable for modifying middle notes in fragrances, whereas more volatile esters function primarily as fleeting top notes. This property is also crucial for flavor stability and controlled release in heated food applications.
| Evidence Dimension | Boiling Point (°C @ 760 mmHg) |
| Target Compound Data | 191-192 °C[10] |
| Comparator Or Baseline | cis-3-Hexenyl acetate: ~165 °C (literature value) |
| Quantified Difference | Approximately 26-27 °C higher boiling point than the acetate analog. |
| Conditions | Standard atmospheric pressure. |
This quantifiable difference in volatility allows a formulator to precisely control the evaporation curve and sensory timeline of a product, a key processability and performance parameter.
In applications where atmospheric stability is a concern (e.g., air care products, laundry detergents), the rate of degradation by atmospheric oxidants is a relevant performance metric. A recent kinetic study measured the gas-phase reaction rate coefficients of various cis-3-hexenyl esters with OH radicals. cis-3-Hexenyl butyrate is expected to have a reactivity rate similar to cis-3-hexenyl isobutyrate (Z3HiB), which was measured at 4.84 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This is significantly slower than the rate for cis-3-hexenyl hexanoate (Z3HH), which was 7.00 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[13] A slower reaction rate implies a longer atmospheric lifetime and potentially greater stability and longevity of the fragrance effect in open-system applications.
| Evidence Dimension | OH Radical Reaction Rate Coefficient (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
| Target Compound Data | ~4.84 (inferred from isobutyrate analog)[13] |
| Comparator Or Baseline | cis-3-Hexenyl hexanoate: 7.00[13] |
| Quantified Difference | Approximately 31% slower reaction rate than the hexanoate ester, suggesting a longer atmospheric half-life. |
| Conditions | Gas-phase reaction at (298 ± 2) K and (1000 ± 10) mbar total air pressure. |
For air care and functional fragrance applications, procuring the ester with greater atmospheric stability can lead to a longer-lasting and more cost-effective product for the end-user.
Based on its distinct buttery, ripe fruit profile, this compound is the right choice for creating authentic-tasting pear, apple, pineapple, and strawberry flavors.[3][4][10] Its ability to add a 'fleshy' or 'dairy' note makes it invaluable for moving beyond simple green notes to mimic the complexity of ripe fruit, a feat not achievable with substitutes like cis-3-Hexenyl acetate.[5][10]
The compound's lower volatility and tenacity of over 4 hours make it a preferred choice for adding a lasting green-fruity character that bridges top and middle notes.[5] It can enhance floral compositions like jasmine and ylang-ylang with a powerful, natural green element that is less fleeting than shorter-chain esters, providing a more sustained and complex scent evolution.[10]
The characteristic 'dairy twist' and 'sweet green' taste profile allows for its use in flavoring yogurts, ice creams, and beverages where a combination of creaminess and fruitiness is desired.[5][10] Its specific profile helps to create a richer, more indulgent sensory experience than sharper green notes alone could provide.